

# The Citrinin Biosynthesis Pathway in Monascus: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Citrinin is a mycotoxin with nephrotoxic properties produced by several fungal species, including those of the genus Monascus. As Monascus species are widely used in the production of food colorants and cholesterol-lowering agents, the presence of citrinin is a significant safety concern. This technical guide provides an in-depth overview of the citrinin biosynthesis pathway in Monascus, detailing the genetic and enzymatic machinery involved. It summarizes key quantitative data on citrinin production, outlines experimental protocols for its study, and presents visual diagrams of the biosynthetic pathway and related experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

## The Citrinin Biosynthetic Gene Cluster

The biosynthesis of **citrinin** in Monascus is orchestrated by a dedicated gene cluster. The core of this cluster is the polyketide synthase gene, pksCT (also referred to as citS).[1][2] This gene encodes a large, multifunctional enzyme responsible for the initial steps of polyketide chain assembly.[1][2] Surrounding pksCT are several other genes that encode enzymes for subsequent modification and regulation of the pathway. The identified genes within the cluster and their putative functions are summarized in Table 1.



Gene	Encoded Protein/Enzyme Function	Reference(s)
pksCT (or citS)	A non-reducing polyketide synthase (nrPKS) that catalyzes the condensation of acetyl-CoA and malonyl-CoA to form the initial polyketide chain. It contains ketosynthase, acyltransferase, acyl carrier protein, and methyltransferase domains.[1] [2][3]	[1][2][3]
ctnA	A Zn(II)2Cys6 binuclear DNA binding protein that acts as a major transcriptional activator for the citrinin biosynthesis gene cluster.[4] Disruption of this gene significantly reduces citrinin production.[4][5]	[4][5]
ctnB (or orf4)	Function not fully elucidated but essential for citrinin production.[6][7]	[6][7]
ctnC	A putative transporter protein that may be involved in the transport of citrinin out of the cell.[7] Overexpression of ctnC has been shown to reduce intracellular citrinin levels.[7]	[7]
citA	Previously annotated as an oxidase, it is now suggested to be involved in a hydrolysis step assisting the nrPKS.[3]	[3]
citB	A non-heme iron oxidase that oxidizes a methyl group on the	[3]



	polyketide intermediate.[3]	
citC	An oxidase that further oxidizes the alcohol group formed by CitB to an aldehyde. [3]	[3]
citD	An enzyme that converts the aldehyde group to a carboxylic acid.[3]	[3]
citE	A reductase that catalyzes the final reduction step to form citrinin.[3]	[3]
orf1	Essential for citrinin production, though its precise function is not fully characterized.[6]	[6]
orf3	Encodes an oxygenase and is located between pksCT and ctnA.[8] It is considered essential for citrinin biosynthesis.[6]	[6][8]

## The Biosynthetic Pathway

The biosynthesis of **citrinin** in Monascus begins with the condensation of one acetyl-CoA molecule and three malonyl-CoA molecules, a process catalyzed by the polyketide synthase PksCT.[4][9][10] This initial reaction forms a tetraketide intermediate.[9][10][11] This is a key distinction from the pathway in Penicillium and Aspergillus, which proceeds via a pentaketide intermediate.[9][10] The subsequent steps involve a series of enzymatic modifications including oxidation and reduction reactions, catalyzed by the products of other genes within the cluster, to yield the final **citrinin** molecule.





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Citrinin Biosynthesis Pathway in Monascus.

## **Regulation of Citrinin Biosynthesis**

The production of **citrinin** is a tightly regulated process. The transcription factor CtnA plays a crucial positive regulatory role, activating the expression of the other genes in the cluster.[4] Deletion of ctnA leads to a significant decrease in **citrinin** production.[5][6]

There is also a complex interplay between the biosynthesis of **citrinin** and the production of Monascus pigments, which are also polyketides.[12] Both pathways share the same precursors, acetyl-CoA and malonyl-CoA.[12][13] This suggests a competitive relationship, where the upregulation of one pathway may lead to the downregulation of the other by shunting shared precursors. For instance, deletion of the pigment regulator gene pigR has been shown to enhance **citrinin** production.[6] Conversely, overexpression of the pigment biosynthesis gene MpigE can lead to a decrease in **citrinin** production.[6]

## **Quantitative Data on Citrinin Production**

The production of **citrinin** by Monascus species can vary significantly depending on the strain and culture conditions. Genetic modifications have been shown to be effective in reducing or eliminating **citrinin** production.

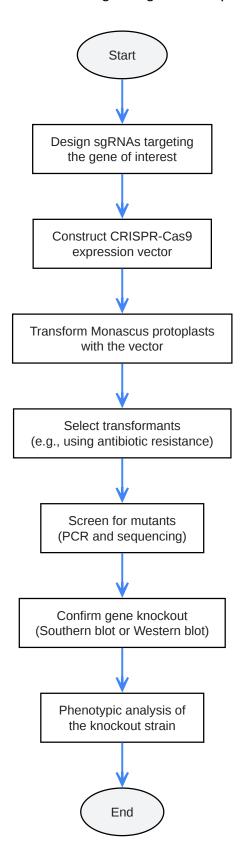


Strain/Condition	Citrinin Production Level	Reference(s)
Monascus purpureus Wild- Type	8.6 x 10^4 μg/g of dry mycelia	[1]
pksCT-disrupted M. purpureus	No detectable citrinin	[1][2]
pksCT revertant M. purpureus	$7.4 \times 10^4 \mu g/g$ of dry mycelia	[1]
M. purpureus YY-1 (Wild-Type)	49.17 ± 2.64 μg/g	[6]
M. purpureus "winter" mutant (low citrinin)	1.38 ± 0.22 μg/g (a 35.6-fold decrease)	[6]
M. purpureus M3 (high citrinin producer)	2.08 ± 0.21 mg/L	[13]
M. purpureus M34 (low citrinin producer)	0.02 ± 0.01 mg/L (a 104-fold decrease)	[13]
M. purpureus RP2 Wild-Type	Not specified, used as baseline	[5]
ctnA knockout M. purpureus RP2 (ΔctnA)	22% of the wild-type strain	[5]
ctnA overexpression M. purpureus RP2 (A2)	120% of the wild-type strain	[5]
Monascus strains on rice	0.28 to 2458.80 mg/kg	[14]
Monascus strains in submerged culture	0.09 to 55.65 mg/kg	[14]
Monascus ruber with 10g/l glucose	Complete absence of citrinin	[15]
Commercial Monascus products (lipid extracts)	0.28 to 6.29 μg/g	[16]

# Experimental Protocols Gene Knockout in Monascus using CRISPR-Cas9



This protocol provides a general framework for gene knockout in Monascus spp. using the CRISPR-Cas9 system, a powerful tool for targeted gene disruption.[17][18][19]





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